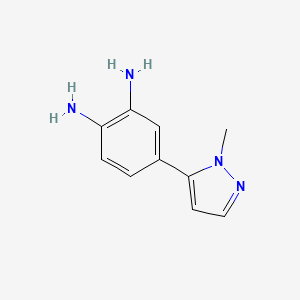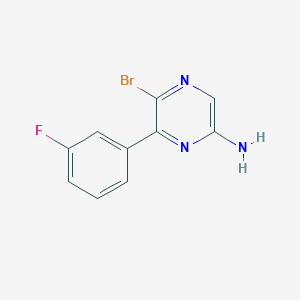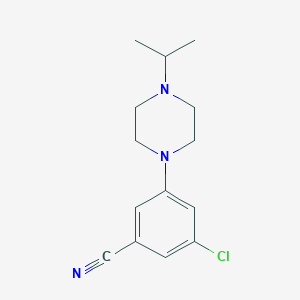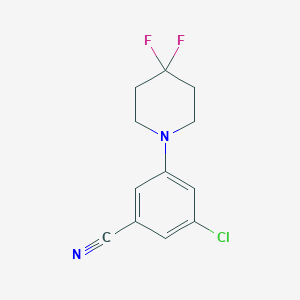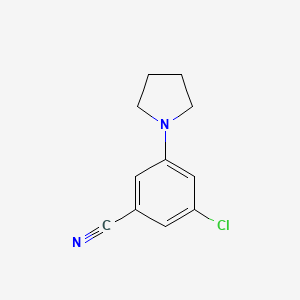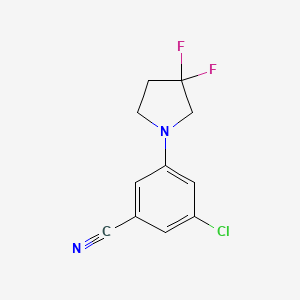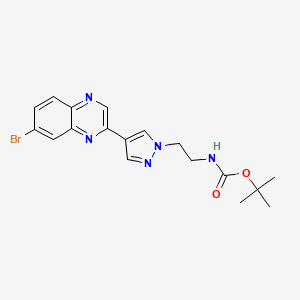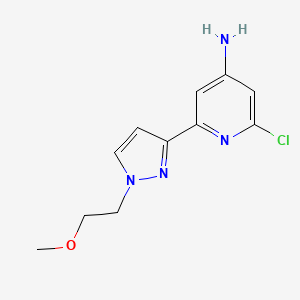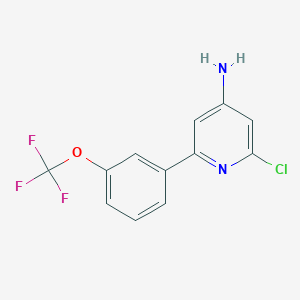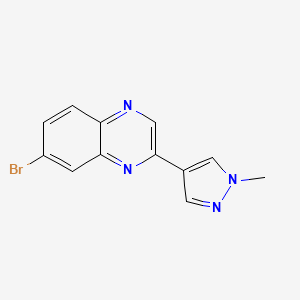
7-溴-2-(1-甲基-1H-吡唑-4-基)喹喔啉
描述
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性:类似于7-溴-2-(1-甲基-1H-吡唑-4-基)喹喔啉的化合物已显示出作为抗癌剂的潜力。例如,2-甲基-4,9-二氢-1-(4-溴苯基)-1H-咪唑并[4,5-g]喹喔啉-4,9-二酮对胃腺癌表现出有效性,可能比阿霉素更有效 (Yoo, Suh, & Park, 1998)。此外,新型喹喔啉衍生物被确定为c-Met激酶的抑制剂,显示出有效的抗癌活性 (Abbas, Al-Marhabi, Eissa, & Ammar, 2015)。
抗疟疾和抗SARS-CoV-2活性:与目标化合物相关的氯喹啉基-1H-吡唑类化合物显示出有希望的抗疟疾和抗SARS-CoV-2活性,以及抗菌和细胞毒性,表明在药物中具有潜在应用 (Zapol’skii et al., 2022)。
抗菌和抗阿米巴活性:研究表明,吡唑喹喔啉衍生物对克氏锥虫和秘鲁利什曼原虫表现出中等活性,表明具有抗寄生虫和抗肿瘤活性的潜力 (Estevez et al., 2011)。此外,3-(吡唑-1-基)喹喔啉-2(1H)-酮衍生物的微波辅助合成显示出潜在的抗菌活性 (Ajani et al., 2009)。合成的3-(3-溴苯基)-5-苯基-1-(噻唑并[4,5-b]喹喔啉-2-基)-2-吡唑啉衍生物也显示出抗阿米巴活性且无毒性 (Budakoti et al., 2008)。
缓蚀:喹喔啉,包括CPTQ和DPTQ,已被发现是酸性介质中低碳钢的有效缓蚀剂,具有较高的缓蚀效率 (Saraswat & Yadav, 2020)。
化学合成和转化:多项研究探索了喹喔啉衍生物的合成和转化。一项研究提出了一种合成取代的2-苯基喹喔啉和相关化合物的环保方法 (Jadhav, Sarkate, Shioorkar, & Shinde, 2017)。另一项探索了相关化合物的热转化和质谱碎片 (Azev et al., 2013)。
属性
IUPAC Name |
7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKVBWZLAROPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160949.png)
